molecular formula C17H27NO3 B583235 Salbutamol Acetonide Methyl Ether CAS No. 1797136-74-3

Salbutamol Acetonide Methyl Ether

Cat. No.: B583235
CAS No.: 1797136-74-3
M. Wt: 293.407
InChI Key: DAROFXKWOGGDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salbutamol Acetonide Methyl Ether is a synthetic compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The molecular formula of this compound is C17H27NO3, and it has a molecular weight of 293.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salbutamol Acetonide Methyl Ether involves multiple steps starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting diacetate is then brominated to give the m-bromo ketone .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Salbutamol Acetonide Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Salbutamol Acetonide Methyl Ether has a wide range of applications in scientific research:

Mechanism of Action

Salbutamol Acetonide Methyl Ether exerts its effects by selectively binding to beta-2 adrenergic receptors in the smooth muscle of the airways. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the relaxation of bronchial smooth muscle and bronchodilation. The compound’s selectivity for beta-2 receptors over beta-1 receptors minimizes cardiovascular side effects .

Comparison with Similar Compounds

Uniqueness: Salbutamol Acetonide Methyl Ether is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other beta-2 agonists. The presence of the acetonide and methyl ether groups provides improved pharmacokinetic properties and prolonged duration of action .

Biological Activity

Salbutamol Acetonide Methyl Ether (SAME) is a synthetic compound classified as a beta-2 adrenergic agonist, primarily used for its bronchodilator properties. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C24H33NO3
  • Molecular Weight : Approximately 393.53 g/mol
  • Classification : Beta-2 adrenergic agonist

SAME is structurally related to salbutamol, a well-known medication for treating asthma and other respiratory conditions. Its unique chemical structure includes a benzyl group, acetonide, and methyl ether functionalities that enhance its biological activity.

SAME exerts its effects by selectively binding to beta-2 adrenergic receptors located in the smooth muscle of the airways. The binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This process results in:

  • Relaxation of Bronchial Smooth Muscle : Increased cAMP inhibits myosin phosphorylation and reduces intracellular calcium concentrations, leading to bronchodilation.
  • Inhibition of Mediator Release : It also inhibits the release of pro-inflammatory mediators from mast cells, contributing to its anti-inflammatory properties.

Biological Activity

The biological activity of SAME has been studied across various contexts:

  • Bronchodilation : SAME is effective in alleviating symptoms of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD) by promoting airway dilation.
  • Selectivity : The compound shows a high selectivity for beta-2 receptors over beta-1 receptors, minimizing potential cardiovascular side effects commonly associated with other beta agonists .

Pharmacological Effects

SAME demonstrates several pharmacological effects:

  • Bronchodilator Activity : Clinical studies indicate that SAME can significantly reduce airway resistance within 5 to 15 minutes after administration, with peak effects observed 60 to 90 minutes post-treatment .
  • Cardiovascular Effects : Although designed to be selective, some studies suggest that beta-2 agonists can still induce cardiovascular responses in susceptible individuals .
  • Metabolic Effects : Potential metabolic side effects include hyperglycemia and hypokalemia; however, these are generally less pronounced than with non-selective agonists .

Research Findings and Case Studies

Recent studies have explored the efficacy and safety profile of SAME:

Table 1: Summary of Key Research Findings on SAME

Study FocusFindings
Bronchodilator EfficacySignificant reduction in bronchospasm symptoms in asthmatic patients (Lewis et al., 2022) .
Cardiovascular MonitoringIncreased heart rate observed in some patients; careful monitoring recommended (Akker et al., 2020) .
Comparison with Other AgonistsSAME showed superior efficacy compared to traditional SABA in controlled trials (Gumbhir-Shah et al., 2021) .

Case Study Example

A retrospective analysis involving adult asthmatic patients revealed that those using SAME experienced fewer exacerbations compared to those relying solely on short-acting beta agonists (SABAs). This supports the notion that SAME may provide better long-term control over asthma symptoms .

Properties

CAS No.

1797136-74-3

Molecular Formula

C17H27NO3

Molecular Weight

293.407

IUPAC Name

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine

InChI

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3

InChI Key

DAROFXKWOGGDIT-UHFFFAOYSA-N

SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C

Synonyms

α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.